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Compound of Interest

Compound Name: Butyl 3-hydroxybutanoate

Cat. No.: B1580823

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Butyl 3-hydroxybutanoate (CsH1603, Molar Mass: 160.21 g/mol ).[1][2] The document details
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on structurally
similar compounds, along with experimental Mass Spectrometry (MS) data. Detailed
experimental protocols for acquiring such spectra are also provided, followed by a workflow
diagram for general spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for Butyl 3-
hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following *H and 3C NMR data are predicted based on the experimental spectrum of
the structurally similar compound, isobutyl 3-hydroxybutanoate. Chemical shifts (d) are
reported in parts per million (ppm).

Table 1: Predicted *H NMR Spectroscopic Data for Butyl 3-hydroxybutanoate
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~4.15 m 1H H-3
~4.05 t 2H H-1'
~2.40 m 2H H-2
~1.60 m 2H H-2'
~1.40 m 2H H-3'
~1.20 d 3H H-4
~0.90 t 3H H-4'

Table 2: Predicted 3C NMR Spectroscopic Data for Butyl 3-hydroxybutanoate

Chemical Shift (6, ppm)

Carbon Atom

~172.5 C-1(C=0)
~67.8 C-3
~64.5 C-1
~43.0 C-2
~30.8 c-2'
~22.5 C-4
~19.2 c-3
~13.7 C-4'

Infrared (IR) Spectroscopy

Note: The following IR data is predicted based on the characteristic absorption frequencies of

functional groups and data from the similar compound, ethyl 3-hydroxybutanoate.

Table 3: Predicted IR Spectroscopic Data for Butyl 3-hydroxybutanoate
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Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)
2960-2870 Strong C-H Stretch (Alkyl)
~1735 Strong C=0 Stretch (Ester)
~1250 Strong C-O Stretch (Ester)
~1180 Strong C-0O Stretch (Alcohol)

Mass Spectrometry (MS)

The following fragmentation data is based on the experimental electron ionization (El) mass
spectrum of Butyl 3-hydroxybutanoate.[1]

Table 4: Experimental Mass Spectrometry Data for Butyl 3-hydroxybutanoate

m/z Proposed Fragment Relative Intensity
160 [M]*+ Low

103 [M - C4HoO]* Moderate

87 [M - OCaHo]* High

71 [CaH7O]* Moderate

57 [CaHo]* High

43 [CsH7]* or [C2H30]* Very High (Base Peak)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid
sample such as Butyl 3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:
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o Accurately weigh approximately 5-20 mg of Butyl 3-hydroxybutanoate for H NMR, or 20-
50 mg for 3C NMR.

e Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDCI3) in a clean, dry vial.

o For precise chemical shift referencing, a small amount of an internal standard such as
tetramethylsilane (TMS) can be added (0 ppm).

e Transfer the solution into a clean 5 mm NMR tube.

1.2. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

For 1H NMR, acquire the spectrum using a standard pulse sequence.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

e Place a small drop of liquid Butyl 3-hydroxybutanoate directly onto the center of the ATR
crystal.

2.2. Data Acquisition:
e Obtain a background spectrum of the empty, clean ATR crystal.

e Acquire the sample spectrum. The instrument's software will automatically ratio the sample
spectrum against the background to generate the final absorbance or transmittance
spectrum.
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Mass Spectrometry (MS)

3.1. Sample Preparation:

e Prepare a dilute solution of Butyl 3-hydroxybutanoate in a volatile organic solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Further dilute this stock solution to a final concentration suitable for the instrument, typically
in the low pg/mL to ng/mL range.

3.2. Data Acquisition (Electron lonization - El):

Introduce the sample into the ion source. For a volatile liquid, this can be done via direct

injection or through a gas chromatograph (GC-MS).
e The molecules are ionized by a high-energy electron beam.

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge (m/z) ratio.
o The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound.
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Spectroscopic Analysis Data Interpretation
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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